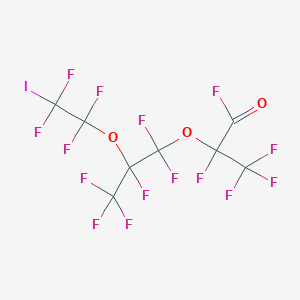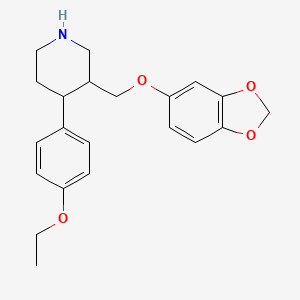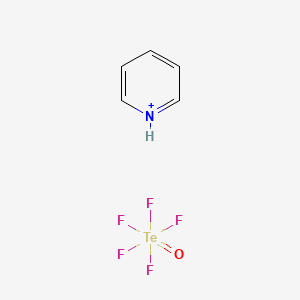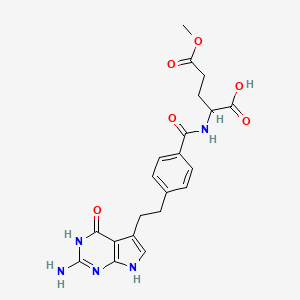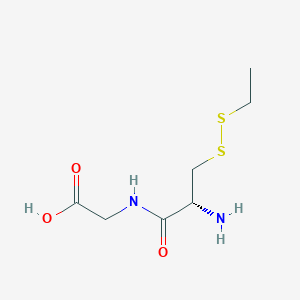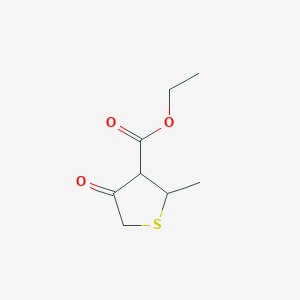![molecular formula C6H9F2NO B12062887 2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- CAS No. 1357352-57-8](/img/structure/B12062887.png)
2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5-azabicyclo[221]heptane, 1-(difluoromethyl)- is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale. The use of robust and scalable catalytic systems is essential for the efficient production of this compound in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, variations in the substituents on the compound can lead to the formation of analogues that interact with γ-amino butyric acid (GABA) receptors . These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
1357352-57-8 |
|---|---|
Molecular Formula |
C6H9F2NO |
Molecular Weight |
149.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H9F2NO/c7-5(8)6-1-4(2-10-6)9-3-6/h4-5,9H,1-3H2 |
InChI Key |
UMIPOWFKCNFMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC1(CN2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



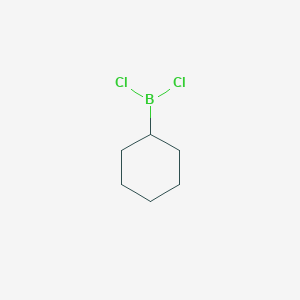

![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)
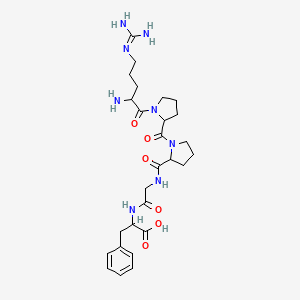
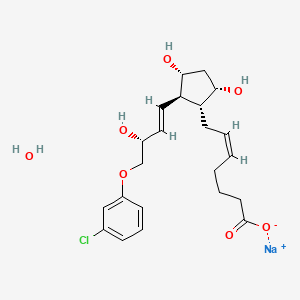
![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)
